molecular formula C14H19N3O B11784804 2-Cyclopropyl-3-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

2-Cyclopropyl-3-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B11784804
M. Wt: 245.32 g/mol
InChI Key: OASJRUVKTHFITE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes cyclopropyl and cyclopropylmethyl groups attached to a tetrahydropyrido[4,3-d]pyrimidinone core. The presence of these groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-3-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction forms the pyrido[4,3-d]pyrimidine core, which is then further functionalized to introduce the cyclopropyl and cyclopropylmethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-3-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

2-Cyclopropyl-3-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[4,3-d]pyrimidine derivatives and pyrazolo[3,4-d]pyrimidine derivatives . These compounds share structural similarities but may differ in their functional groups and biological activities.

Uniqueness

What sets 2-Cyclopropyl-3-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one apart is its specific substitution pattern, which imparts unique chemical properties and potential biological activities. Its dual cyclopropyl groups contribute to its stability and reactivity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

2-cyclopropyl-3-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H19N3O/c18-14-11-7-15-6-5-12(11)16-13(10-3-4-10)17(14)8-9-1-2-9/h9-10,15H,1-8H2

InChI Key

OASJRUVKTHFITE-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C(=NC3=C(C2=O)CNCC3)C4CC4

Origin of Product

United States

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